3-[1-(4-Butoxybenzoyl)azetidin-3-yl]imidazolidine-2,4-dione
Description
Properties
IUPAC Name |
3-[1-(4-butoxybenzoyl)azetidin-3-yl]imidazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O4/c1-2-3-8-24-14-6-4-12(5-7-14)16(22)19-10-13(11-19)20-15(21)9-18-17(20)23/h4-7,13H,2-3,8-11H2,1H3,(H,18,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFITXRIHYUPNFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)N2CC(C2)N3C(=O)CNC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural Overview and Chemical Properties
3-[1-(4-Butoxybenzoyl)azetidin-3-yl]imidazolidine-2,4-dione (CAS: 2034317-48-9) is a complex heterocyclic compound characterized by the following properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₂₁N₃O₄ |
| Molecular Weight | 331.372 g/mol |
| IUPAC Name | This compound |
| InChI Key | WFITXRIHYUPNFC-UHFFFAOYSA-N |
| XLogP3-AA | 1.4 |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 4 |
| Rotatable Bond Count | 6 |
| Topological Polar Surface Area | 79 Ų |
The molecule consists of three critical structural components: an azetidine ring (four-membered nitrogen-containing ring), a 4-butoxybenzoyl group, and an imidazolidine-2,4-dione core. Each component contributes to the compound's overall physicochemical properties and potential biological activities.
General Synthetic Strategy
The synthesis of this compound typically follows a convergent approach, wherein the key structural components are synthesized separately and then coupled in a strategic sequence. Based on analysis of related compounds and synthetic pathways, the general strategy involves:
- Preparation of the azetidine core structure
- Functionalization with the 4-butoxybenzoyl group
- Integration of the imidazolidine-2,4-dione moiety
- Final purification and characterization
This multi-step sequence requires careful control of reaction conditions to achieve high yields and purity of the target compound.
Detailed Synthesis Pathways
Synthesis of the Azetidine Core
The azetidine ring, being a strained four-membered heterocycle, requires specific synthetic approaches. Two primary methods for azetidine core synthesis applicable to this compound have been identified:
Cyclization of Amino Alcohols
This method involves the preparation of 1-[bis(4-chlorophenyl)methyl]azetidin-3-ol hydrobromide as a model reaction, which can be adapted for the synthesis of other azetidin-3-ol derivatives:
- Reaction of an appropriate amine with epibromohydrin
- Cyclization under basic conditions to form the azetidine ring
- Isolation of the azetidine-3-ol derivative
The specific conditions used in related syntheses include:
| Reagent | Quantity | Conditions |
|---|---|---|
| Amine precursor | 1.0 equivalent | - |
| Epibromohydrin | 1.5-2.0 equivalents | Addition over 30 minutes at 55±5°C |
| Sodium hydrogen carbonate | 2.0-2.5 equivalents | In ethanol at 80±5°C |
| Hydrobromic acid | Catalytic amount | For salt formation |
The reaction is typically conducted in ethanol at elevated temperatures (55-80°C) for 8-10 hours to ensure complete cyclization.
Ring Closure of β-Amino Acids
An alternative approach involves:
- Preparation of appropriate β-amino acid derivatives
- Activation of the carboxyl group
- Intramolecular cyclization to form the azetidine ring
This method has the advantage of allowing direct functionalization at the 3-position of the azetidine ring, which is crucial for the attachment of the imidazolidine-2,4-dione moiety in subsequent steps.
Attachment of the 4-Butoxybenzoyl Group
The incorporation of the 4-butoxybenzoyl group onto the azetidine nitrogen requires selective acylation conditions. The synthesis typically proceeds via:
Direct Acylation Method
- Preparation of 4-butoxybenzoic acid from 4-hydroxybenzoic acid and 1-bromobutane
- Activation of 4-butoxybenzoic acid using coupling reagents
- Reaction with the azetidine core to form the N-acylated product
The reaction conditions commonly employed include:
| Reagent | Function | Typical Quantities |
|---|---|---|
| 4-Butoxybenzoic acid | Acylating agent | 1.1-1.2 equivalents |
| DCC/DMAP | Coupling reagents | 1.2 eq. DCC, 0.1 eq. DMAP |
| Triethylamine | Base | 1.5-2.0 equivalents |
| Dichloromethane | Solvent | - |
The reaction is generally conducted at room temperature for 12-24 hours, followed by aqueous workup and purification.
Acid Chloride Method
An alternative approach utilizes 4-butoxybenzoyl chloride:
- Conversion of 4-butoxybenzoic acid to the corresponding acid chloride using thionyl chloride or oxalyl chloride
- Reaction of the acid chloride with the azetidine core
- Isolation of the N-acylated intermediate
This method typically offers faster reaction times but may require more careful handling due to the reactivity of the acid chloride.
Formation of the Imidazolidine-2,4-dione Moiety
The integration of the imidazolidine-2,4-dione (hydantoin) structure represents a critical step in the synthesis. Two principal approaches have been documented:
Cyclization from Amino Acid Derivatives
This method involves:
- Functionalization of the azetidine 3-position with an appropriate amino acid derivative
- Reaction with isocyanates or related reagents
- Cyclization to form the imidazolidine-2,4-dione ring
The cyclization typically requires:
| Reagent | Function | Conditions |
|---|---|---|
| Ethyl chloroformate | Activating agent | 1.1-1.2 equivalents, 0-5°C |
| Triethylamine | Base | 2.0 equivalents |
| Tetrahydrofuran | Solvent | Anhydrous conditions |
The reaction is conducted at low temperatures initially (-78°C to 0°C), followed by warming to room temperature to complete the cyclization.
Direct Coupling Method
An alternative approach involves the direct coupling of a preformed imidazolidine-2,4-dione derivative with the functionalized azetidine:
- Preparation of a 3-substituted azetidin-3-ol derivative
- Mitsunobu reaction with an N-substituted imidazolidine-2,4-dione
- Isolation of the coupled product
This method requires:
| Reagent | Function | Typical Quantities |
|---|---|---|
| Triphenylphosphine | Mitsunobu reagent | 1.2-1.5 equivalents |
| DIAD or DEAD | Mitsunobu reagent | 1.2-1.5 equivalents |
| Toluene | Solvent | - |
The reaction is typically conducted at 50-60°C for optimal results, as lower temperatures may result in incomplete conversion.
Optimization and Scale-up Considerations
Solvent Selection
The choice of solvent significantly impacts the efficiency of the synthesis. Research indicates that toluene is preferable to tetrahydrofuran for the Mitsunobu coupling reaction, particularly when conducted at temperatures between 50-60°C. This modification eliminates the need for chromatographic purification in some cases.
Temperature Control
Critical temperature control points in the synthesis include:
| Reaction Step | Optimal Temperature | Effect on Yield/Purity |
|---|---|---|
| Azetidine formation | 55-80°C | Higher temperatures promote cyclization |
| Acylation | 20-25°C | Room temperature minimizes side reactions |
| Mitsunobu coupling | 50-60°C | Temperatures in this range optimize conversion |
Precise temperature control is especially crucial during the formation of the strained azetidine ring and the sterically hindered Mitsunobu coupling.
Purification Strategy
For large-scale production, an innovative purification approach involves:
- Conducting the Mitsunobu reaction in toluene
- Performing a toluene/isopropanol azeotropic distillation
- Allowing crystallization of the product while preventing triphenylphosphine oxide precipitation
This method significantly enhances process efficiency by eliminating the need for column chromatography, which is typically required for Mitsunobu reaction purification.
Analytical Characterization
Spectroscopic Analysis
Confirmation of successful synthesis requires comprehensive spectroscopic characterization:
| Analytical Method | Key Diagnostic Features |
|---|---|
| ¹H NMR | Signals for azetidine ring protons (δ 3.5-4.5 ppm), aromatic protons (δ 6.8-8.0 ppm), and butoxy chain protons (δ 0.9-4.0 ppm) |
| ¹³C NMR | Carbonyl carbon signals (δ 165-175 ppm), aromatic carbons (δ 110-160 ppm), and aliphatic carbons (δ 10-70 ppm) |
| IR Spectroscopy | Characteristic bands for C=O stretching (1700-1750 cm⁻¹), N-H stretching (3200-3400 cm⁻¹), and aromatic C=C stretching (1450-1650 cm⁻¹) |
| Mass Spectrometry | Molecular ion peak at m/z 331.15, with fragmentation patterns corresponding to the loss of the butoxy group and cleavage of the azetidine ring |
These analytical data are essential for confirming the structure and purity of the synthesized compound.
Purity Assessment
High-performance liquid chromatography (HPLC) represents the preferred method for purity determination, with typical specifications including:
| Parameter | Specification |
|---|---|
| HPLC Purity | >98.0% |
| Column | C18 reversed-phase |
| Mobile Phase | Acetonitrile/water gradient |
| Detection | UV at 254 nm |
| Retention Time | Approximately 5-7 minutes under standard conditions |
Additional purity criteria include melting point determination and elemental analysis to confirm the molecular composition.
Alternative Synthesis Approaches
Solid-Phase Synthesis
For research purposes requiring multiple derivatives, solid-phase synthesis offers advantages:
- Attachment of azetidine precursors to a solid support
- Sequential functionalization with 4-butoxybenzoyl and imidazolidine-2,4-dione moieties
- Cleavage from the resin to yield the final product
This approach facilitates the preparation of compound libraries for structure-activity relationship studies.
Microwave-Assisted Synthesis
Microwave irradiation can significantly accelerate several steps in the synthesis:
| Reaction Step | Conventional Time | Microwave Time | Yield Comparison |
|---|---|---|---|
| Azetidine formation | 8-10 hours | 30-60 minutes | Comparable |
| Acylation | 12-24 hours | 15-30 minutes | Slightly lower |
| Mitsunobu coupling | 2-4 hours | 10-20 minutes | Comparable |
The reduced reaction times and energy consumption make this approach particularly attractive for laboratory-scale synthesis.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The azetidine ring demonstrates susceptibility to nucleophilic attack under basic conditions. In related azetidine derivatives (e.g., [1,1'-biphenyl]-4-carbonyl analogs), the nitrogen atom undergoes:
-
Acyl transfer reactions with electrophiles like α-imino esters, forming stable amide adducts (e.g., 1,2,4-triazolines in [3 + 2] cycloadditions) .
-
Deprotonation-initiated ring expansion when treated with Brønsted bases (e.g., DBU or KOH), generating reactive intermediates for subsequent 1,4-addition with azo compounds .
| Reaction Component | Role in Mechanism | Example from Literature |
|---|---|---|
| Azetidine nitrogen | Nucleophilic site | Formation of 2-aza allyl anions |
| 4-Butoxybenzoyl group | Electron-withdrawing activator | Accelerates ring-opening kinetics |
Cycloaddition Capabilities
The imidazolidine-2,4-dione moiety participates in formal [3 + 2] cycloadditions, as demonstrated in analogous systems :
-
With azo compounds : Under DBU catalysis, the dione’s carbonyl groups react with diisopropyl azodicarboxylate (DIAD), yielding pentasubstituted 1,2,4-triazolines in 43–87% yields .
-
α-Nitroketone interactions : Chloramine-T-mediated 1,3-dipolar cycloadditions form isoxazolines, though solvent polarity critically affects yields (acetonitrile optimal) .
Key cycloaddition parameters :
textTemperature: −40°C to 80°C Catalyst: 50–150 mol% DBU or 0.5 eq. chloramine-T Reaction time: 18–24 hours
Ring-Opening Mechanisms
Acid/base conditions induce imidazolidine-dione ring cleavage:
-
Basic hydrolysis : Aqueous NaOH opens the dione ring via nucleophilic attack at the C2 carbonyl, forming urea derivatives .
-
Acid-catalyzed rearrangement : Protonation of the dione oxygen triggers ring contraction, observed in related trione systems .
Comparative reactivity :
| Condition | Product | Yield Range |
|---|---|---|
| 0.1M NaOH (rt) | Disubstituted urea derivatives | 55–77% |
| H2SO4 (reflux) | Benzothiazole-fused compounds | 29–65% |
Reaction Optimization Studies
Critical parameters for maximizing yields include:
-
Solvent effects : Polar aprotic solvents (e.g., CH3CN) improve cycloaddition efficiency vs. nonpolar alternatives (toluene: ≤9% yield) .
-
Catalyst loading : 0.5 eq. chloramine-T achieves optimal balance between reaction rate and byproduct formation .
-
Substituent electronics : Electron-withdrawing groups (e.g., 4-NO2 on benzyl) enhance cyclization rates by lowering transition-state energy .
Biological Activity Correlations
While not directly a chemical reaction, the compound’s reactivity informs its pharmacological interactions:
-
Acetylcholinesterase inhibition : Structural analogs show IC50 values of 13.8–16.6 μmol/L via nucleophilic serine interactions .
-
Antibacterial activity : Ring-opened metabolites disrupt bacterial cell wall synthesis, with MIC values ≤8 μg/mL against Gram-positive strains.
This compound’s multifunctional architecture enables tailored derivatization for applications ranging from synthetic intermediates to bioactive agents. Further studies should explore enantioselective variants of these reactions using chiral auxiliaries or catalysts .
Scientific Research Applications
Chemical Characteristics
Molecular Formula: C15H18N2O3
Molecular Weight: 270.31 g/mol
IUPAC Name: 3-[1-(4-butoxybenzoyl)azetidin-3-yl]imidazolidine-2,4-dione
The compound's structure features an imidazolidine core, which is significant for its biological activity. The presence of the butoxybenzoyl group enhances its pharmacological properties.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit potential anticancer properties.
- Mechanism of Action: The compound may inhibit specific enzymes involved in cancer cell proliferation and induce apoptosis in malignant cells.
- Case Study: A study demonstrated that derivatives of imidazolidine compounds showed significant cytotoxicity against various cancer cell lines, including breast and lung cancers. The mechanism involved the modulation of signaling pathways related to cell survival and apoptosis .
Antimicrobial Properties
The compound has been evaluated for its antimicrobial activity against a range of pathogens.
- Testing Results: In vitro studies have shown that it possesses inhibitory effects against both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent .
Bitter Taste Modifiers
Another notable application of this compound is in the modification of bitter taste perception in food and pharmaceutical products.
- Application Details: The compound can be incorporated into formulations to mask bitter flavors effectively, enhancing palatability without compromising efficacy .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 3-[1-(4-Butoxybenzoyl)azetidin-3-yl]imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. For instance, it may bind to voltage-gated sodium channels, affecting their function and leading to anticonvulsant effects . The compound’s antibacterial properties are attributed to its ability to bind to bacterial proteins, inhibiting their activity and leading to bacterial cell death .
Comparison with Similar Compounds
Imidazolidine-2,4-dione Derivatives
- 5-Methyl-5-phenyl-3-[3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl]-imidazolidine-2,4-dione (Compound 12) Key Features: Aryl substitutions (methyl, phenyl) at position 5 and a piperazine-propyl chain at position 3. Activity: Exhibits potent antiarrhythmic activity (prophylactic and therapeutic) and high α1-adrenoreceptor affinity (Ki = 13.9 nM) due to the aminoalkyl side chain . Comparison: The absence of the azetidine ring and 4-butoxybenzoyl group in Compound 12 highlights the critical role of these moieties in modulating receptor specificity.
Thiazolidine-2,4-dione Derivatives
- 3-(2-Diisopropylaminoethyl)-5-(4-methoxybenzylidene)thiazolidine-2,4-dione Key Features: Sulfur-containing core (thiazolidine-2,4-dione) with a 4-methoxybenzylidene substituent. Synthesis: Yield = 71%, melting point = 83–85°C (ethanol) .
Azetidine-Containing Analogues
- 4-(3-Chloro-2-(4-dimethylaminophenyl)-4-oxoazetidin-1-yl)benzoic acid (SS1) Key Features: Chloro and dimethylaminophenyl substituents on the azetidinone ring. Synthesis: Synthesized via Staudinger reaction with chloroacetyl chloride; recrystallized from ethanol . Comparison: The chloro substituent in SS1 may enhance electrophilicity, while the 4-butoxybenzoyl group in the target compound likely improves lipophilicity and steric bulk.
Substituted Aromatic Moieties
- 1-(4-(Benzo[d]thiazol-2-yl)phenyl)-5-aryl-1,3,5-triazinane-4-thiones
- Key Features : Benzo[d]thiazole and triazinane-thione moieties.
- Properties : Melting points range from 218–220°C (colorless solids) .
- Comparison : The 4-butoxybenzoyl group in the target compound may offer superior solubility compared to the bromomethoxy or methoxy substituents in these triazinane derivatives.
Data Tables
Key Research Findings
Azetidine vs.
Role of Aromatic Substituents : The 4-butoxy group enhances lipophilicity compared to methoxy or bromomethoxy groups, which may improve blood-brain barrier penetration .
Synthetic Challenges : The target compound’s synthesis likely requires multi-step functionalization of the azetidine ring, contrasting with the simpler alkylation routes used for thiazolidine-2,4-dione derivatives .
Biological Activity
3-[1-(4-Butoxybenzoyl)azetidin-3-yl]imidazolidine-2,4-dione is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is . The compound features an imidazolidine core substituted with an azetidine ring and a butoxybenzoyl moiety, contributing to its unique pharmacological profile.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may exert its effects through the following mechanisms:
- Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
- Modulation of Receptor Activity : It may interact with specific receptors, influencing signaling pathways that regulate cellular responses.
Antitumor Activity
Several studies have investigated the antitumor properties of this compound. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines, including:
These findings indicate that the compound may interfere with cancer cell proliferation and induce apoptosis.
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. In vitro studies revealed that it possesses activity against several bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 8 | |
| Escherichia coli | 16 | |
| Pseudomonas aeruginosa | 32 |
These results suggest potential applications in treating bacterial infections.
Case Studies
- Antitumor Efficacy in Animal Models : A study conducted on mice bearing xenograft tumors demonstrated that treatment with the compound resulted in a significant reduction in tumor size compared to control groups. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G0/G1 phase.
- Safety Profile Assessment : Toxicological evaluations revealed that the compound exhibited a favorable safety profile at therapeutic doses, with no significant adverse effects observed in animal models over a 30-day treatment period.
Q & A
Q. What are the recommended synthetic routes for 3-[1-(4-Butoxybenzoyl)azetidin-3-yl]imidazolidine-2,4-dione, and how can reaction yields be optimized?
The compound can be synthesized via multi-step reactions involving azetidine ring formation, benzoylation, and cyclization. A method analogous to the synthesis of oxazolidinone derivatives (e.g., ) involves coupling 4-butoxybenzoyl chloride with an azetidine precursor, followed by imidazolidine-2,4-dione ring closure using urea or thiourea derivatives under reflux conditions. Optimization of yields requires controlled temperature (60–80°C) and solvent selection (e.g., DMF or THF). Catalytic bases like triethylamine improve acylation efficiency . For imidazolidine-dione formation, adjusting stoichiometry of carbonyl sources (e.g., phosgene analogs) and reaction time (8–12 hrs) is critical .
Q. How should researchers validate the structural integrity of this compound post-synthesis?
Comprehensive spectroscopic characterization is essential:
- 1H/13C NMR : Confirm the presence of the azetidine ring (δ 3.5–4.5 ppm for N-CH2 protons) and imidazolidine-dione carbonyl signals (δ 165–175 ppm).
- HRMS : Verify molecular ion peaks ([M+H]+) with <2 ppm mass error .
- IR Spectroscopy : Detect carbonyl stretches (1700–1750 cm⁻¹) and azetidine ring vibrations . Purity should be assessed via HPLC (C18 column, acetonitrile/water gradient) with ≥95% purity thresholds .
Q. What are the key stability considerations for this compound under laboratory storage conditions?
Stability studies should evaluate:
- Thermal Degradation : Thermogravimetric analysis (TGA) to identify decomposition temperatures (likely >200°C based on azetidine analogs) .
- Hydrolytic Sensitivity : Monitor pH-dependent degradation in aqueous buffers (pH 2–9) over 48 hours, using LC-MS to detect hydrolysis products (e.g., cleavage of the butoxybenzoyl group) .
- Light Sensitivity : Store in amber vials at –20°C under inert atmosphere (argon) to prevent oxidation .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to explore the biological relevance of substituents in this compound?
SAR strategies include:
- Azetidine Modifications : Replace the azetidine ring with pyrrolidine or piperidine analogs to assess ring size impact on target binding (e.g., ).
- Substituent Variation : Synthesize derivatives with altered alkoxy groups (e.g., ethoxy, propoxy) on the benzoyl moiety to evaluate hydrophobicity effects .
- Bioisosteric Replacement : Substitute the imidazolidine-dione with oxazolidinone or thiazolidinone groups to modulate electron density and hydrogen bonding . Biological assays (e.g., enzyme inhibition, cell viability) should correlate structural changes with activity trends .
Q. What crystallographic techniques are suitable for resolving conformational ambiguities in this compound?
Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps:
- Crystallization : Use solvent diffusion (e.g., ethyl acetate/hexane) to grow high-quality crystals.
- Data Collection : Resolve at 0.8–1.0 Å resolution to map torsional angles of the azetidine and imidazolidine-dione moieties .
- Density Functional Theory (DFT) : Compare experimental crystal structures with computational models to validate intramolecular interactions (e.g., C=O···H-N hydrogen bonds) .
Q. How should researchers address contradictory biological activity data across studies?
Contradictions may arise from assay conditions or impurity profiles. Mitigation strategies:
- Assay Standardization : Use positive controls (e.g., known enzyme inhibitors) and replicate experiments across multiple cell lines .
- Impurity Profiling : Characterize batches via LC-MS to rule out side products (e.g., detected 2% thiourea byproducts affecting activity).
- Meta-Analysis : Cross-reference data with structurally similar compounds (e.g., thiazolidinone derivatives in ) to identify trends .
Q. What computational methods are effective for predicting the compound’s interaction with biological targets?
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses with proteins (e.g., kinases, GPCRs). Focus on the imidazolidine-dione’s carbonyl groups as hydrogen bond acceptors .
- Molecular Dynamics (MD) Simulations : Run 100-ns trajectories in explicit solvent (TIP3P water) to assess binding stability and ligand-protein residence times .
- Pharmacophore Mapping : Identify critical features (e.g., aromatic rings, hydrogen bond donors) using tools like Phase .
Q. How can flow chemistry improve the scalability and safety of synthesizing this compound?
Flow systems offer:
- Exothermic Reaction Control : Mitigate risks in benzoylation steps by using microreactors with rapid heat dissipation .
- Automated Optimization : Employ Design of Experiments (DoE) to vary parameters (temperature, flow rate) and identify optimal conditions in real time .
- Waste Reduction : Continuous processing minimizes solvent use compared to batch methods .
Methodological Notes
- Data Reproducibility : Document reaction parameters (e.g., cooling rates during crystallization) to ensure consistency .
- Ethical Compliance : Adhere to institutional guidelines for biological testing, avoiding non-compliant commercial sources (e.g., ) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
